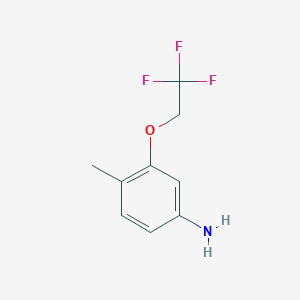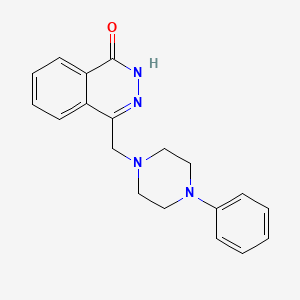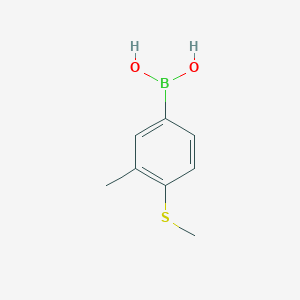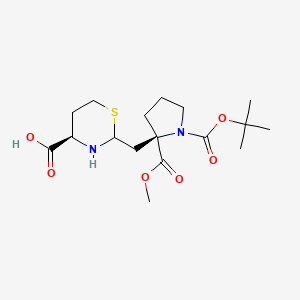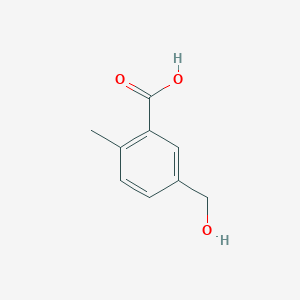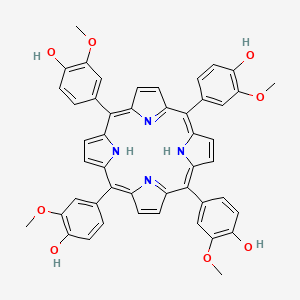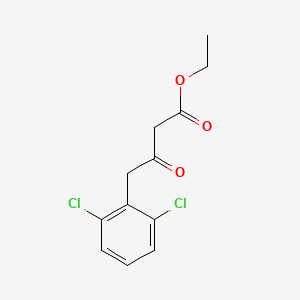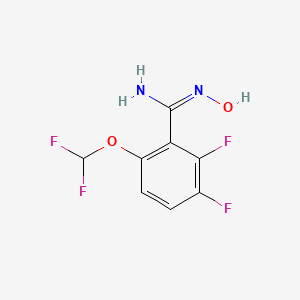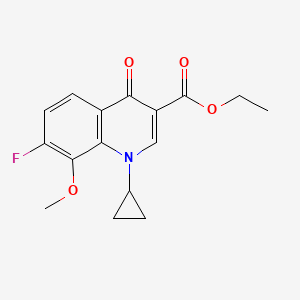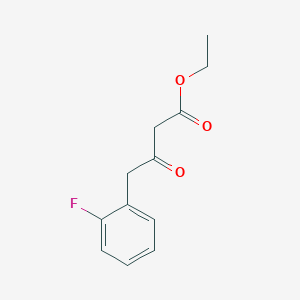
4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluoro-phenyl group, the formation of the butyric acid ethyl ester, and the creation of the ketone group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The presence of the fluoro-phenyl group, the butyric acid ethyl ester, and the ketone would all influence its structure. Quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries, and harmonic Raman spectra, could assist in interpreting the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure. The presence of the fluoro-phenyl group, the butyric acid ethyl ester, and the ketone could all influence its reactivity. For example, boronic acids and their esters are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. These could include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Applications De Recherche Scientifique
Phenylboronic pinacol esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water. The kinetics of their hydrolysis is dependent on the substituents in the aromatic ring .
- Field : Medicinal Chemistry
- Summary : Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This has created interest in researchers who have synthesized a variety of benzimidazole derivatives and screened them for their various biological activities .
- Methods : The methods of application or experimental procedures vary depending on the specific biological activity being tested .
- Results : Benzimidazole derivatives have shown a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .
- Field : Organic Chemistry
- Summary : This compound is a structurally similar compound to “4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester”. It is used in the synthesis of other organic compounds .
- Methods : The methods of application or experimental procedures would depend on the specific synthesis being carried out .
- Results : The results or outcomes obtained would depend on the specific synthesis being carried out .
Benzimidazole Derivatives
(4-CHLORO-2-FLUORO-PHENYL)-CARBAMIC ACID ETHYL ESTER
- Field : Medicinal Chemistry
- Summary : Fluoroquinolones are a type of antibiotic that includes fluoro groups. They are used to treat a variety of bacterial infections .
- Methods : Fluoroquinolones are typically administered orally or intravenously .
- Results : Fluoroquinolones have been effective in treating a variety of bacterial infections, but their use has been associated with some side effects and resistance issues .
- Field : Medicinal Chemistry
- Summary : Phenylboronic pinacol esters are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water .
- Methods : The methods of application or experimental procedures would depend on the specific drug or device being developed .
- Results : The results or outcomes obtained would depend on the specific drug or device being developed .
Fluoroquinolones
Phenylboronic Pinacol Esters
Safety And Hazards
As with any chemical compound, handling “4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester” would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(2-fluorophenyl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNQPPGNKYLFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-phenyl)-3-oxo-butyric acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



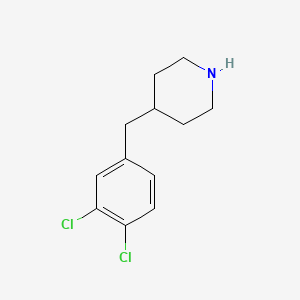
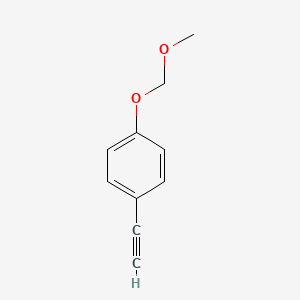
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B3117062.png)
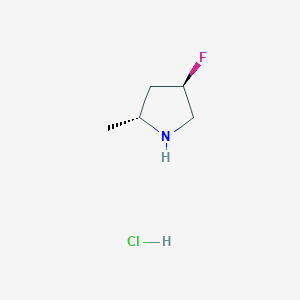
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-fluoro-4-nitrophenyl)carbamate](/img/structure/B3117065.png)
